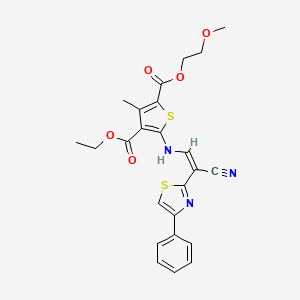
(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C24H23N3O5S2 and its molecular weight is 497.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound contains multiple functional groups, including:
- Thiazole ring : Known for its role in various biological activities.
- Cyano group : Often associated with enhanced reactivity and biological interactions.
- Thiophene structure : Contributes to the compound's electronic properties.
These features suggest that the compound could have diverse biological effects, warranting further investigation into its pharmacodynamics and therapeutic potential.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities. The specific effects of this compound are yet to be fully elucidated through empirical testing. However, preliminary studies suggest potential activities in the following areas:
Anticancer Activity
Compounds with thiophene and thiazole moieties have been reported to exhibit anticancer properties. For instance, derivatives of thiophene have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The unique combination of functional groups in this compound may enhance its anticancer potential compared to simpler analogs.
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity. For example, thiazole derivatives are known for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the cyano group may also contribute to enhanced antimicrobial effects by disrupting microbial cellular processes .
Comparative Analysis of Related Compounds
To better understand the potential activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylthiazole | Thiazole ring | Antimicrobial |
| Ethyl 3-methylthiophene-2-carboxylate | Thiophene core | Anticancer |
| 3-Nitrophenylacetic acid | Nitrophenyl group | Anti-inflammatory |
This table illustrates how structural similarities can correlate with specific biological activities, suggesting that the target compound may possess significant pharmacological properties.
特性
IUPAC Name |
4-O-ethyl 2-O-(2-methoxyethyl) 5-[[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-4-31-23(28)19-15(2)20(24(29)32-11-10-30-3)34-22(19)26-13-17(12-25)21-27-18(14-33-21)16-8-6-5-7-9-16/h5-9,13-14,26H,4,10-11H2,1-3H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKPPAUFNMNLCF-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














